
1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring bearing a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: The synthesis begins with the preparation of 3-fluoro-5-methoxyphenylboronic acid, which can be achieved through the reaction of 3-fluoro-5-methoxyphenyl bromide with a boronic acid reagent under palladium-catalyzed conditions.
Construction of the Pyrazole Ring: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrazole derivatives and alcohols.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-5-methoxyphenylboronic acid: This compound shares the same phenyl ring substitution pattern but lacks the pyrazole and carboxylic acid groups.
1-(3-Fluoro-5-methoxyphenyl)ethanol: This compound has a similar phenyl ring but features an ethanol group instead of the pyrazole and carboxylic acid groups.
3-Fluoro-5-methoxybenzyl alcohol: This compound also shares the phenyl ring substitution pattern but has a benzyl alcohol group instead of the pyrazole and carboxylic acid groups.
The uniqueness of this compound lies in its combination of the fluorine and methoxy substituents on the phenyl ring with the pyrazole and carboxylic acid functionalities, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-5-7(12)4-8(6-9)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUPWLEVIIHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
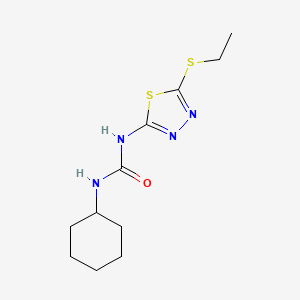
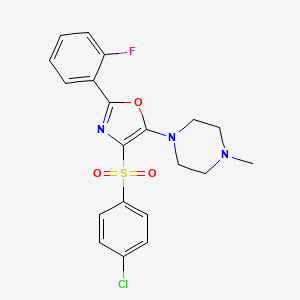
![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2872530.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)
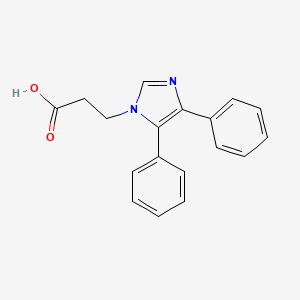
![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)
![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)
![ethyl 4-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2872539.png)
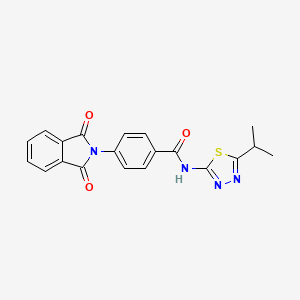
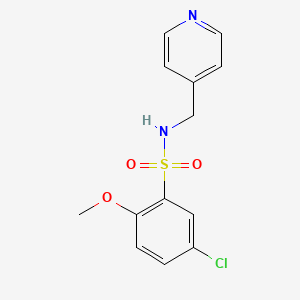
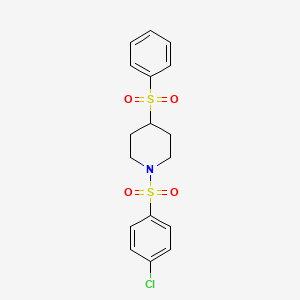
![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2872546.png)
